molecular formula C4H7BrO2 B144282 (S)-2-Bromobutanoic acid CAS No. 32659-49-7

(S)-2-Bromobutanoic acid

Cat. No.: B144282
CAS No.: 32659-49-7
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromobutanoic acid is an organic compound with the molecular formula C4H7BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-2-butanol. The reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction proceeds via the formation of an intermediate bromonium ion, which is then attacked by a nucleophile to form the final product.

Industrial Production Methods: In an industrial setting, this compound can be produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Bromobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction Reactions: The compound can be reduced to (S)-2-butanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to this compound derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: (S)-2-Hydroxybutanoic acid, (S)-2-Aminobutanoic acid.

    Reduction: (S)-2-Butanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

(S)-2-Bromobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Bromobutanoic acid involves its reactivity as a brominated carboxylic acid. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The carboxylic acid group can undergo typical acid-base reactions, forming salts and esters. The compound’s chiral nature also allows it to interact with other chiral molecules in a stereospecific manner, making it useful in asymmetric synthesis.

Comparison with Similar Compounds

    ®-2-Bromobutanoic acid: The enantiomer of (S)-2-Bromobutanoic acid, with similar chemical properties but different biological activity due to its opposite chirality.

    2-Bromoacetic acid: A simpler brominated carboxylic acid with one less carbon atom.

    2-Bromopropanoic acid: Another brominated carboxylic acid with a different carbon chain length.

Uniqueness: this compound is unique due to its specific chirality, which makes it valuable in stereoselective synthesis and chiral resolution processes. Its reactivity and versatility in various chemical reactions also set it apart from other brominated carboxylic acids.

Properties

IUPAC Name

(2S)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186332
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32659-49-7
Record name alpha-Bromobutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromobutyric acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-BROMOBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Bromobutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Bromobutanoic acid
Reactant of Route 3
(S)-2-Bromobutanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Bromobutanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Bromobutanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-Bromobutanoic acid
Customer
Q & A

Q1: What makes (S)-2-Bromobutanoic acid a valuable compound in pharmaceutical synthesis?

A1: this compound serves as a crucial building block for introducing specific stereochemistry into pharmaceutical molecules []. This chirality, specifically the (S)-enantiomer, is often critical for desired biological activity in drugs. The research highlights its utility by demonstrating its production via an environmentally friendly biocatalytic approach using enoate reductases []. This method offers a sustainable alternative to traditional chemical synthesis, contributing to greener pharmaceutical practices.

Q2: Can you elaborate on the biocatalytic production of this compound mentioned in the research?

A2: The research demonstrates the production of this compound from methyl (Z)-2-bromocrotonate using enoate reductases, specifically those belonging to the Old Yellow Enzyme (OYE) family []. This enzymatic reduction is highly stereoselective, yielding the desired (S)-enantiomer with excellent enantiomeric excess (ee = 97%) []. The use of baker's yeast fermentation also proved effective in producing this compound with high enantiomeric purity []. This biocatalytic approach offers a sustainable and efficient route to this valuable chiral building block.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.